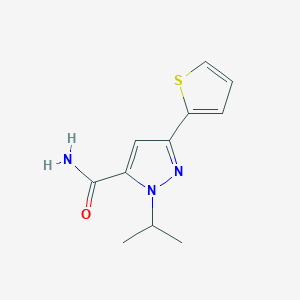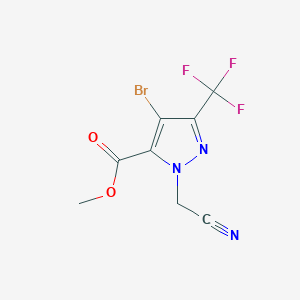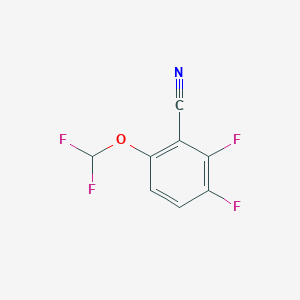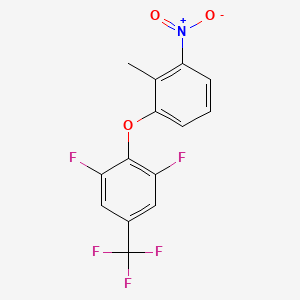
4-(Fluoromethyl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Fluoromethyl)aniline hydrochloride is an organofluorine compound with the molecular formula C7H9ClFN. It is a derivative of aniline, where a fluoromethyl group is attached to the para position of the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)aniline hydrochloride typically involves the fluorination of aniline derivatives. One common method is the nucleophilic substitution reaction, where a fluoromethyl group is introduced to the aniline ring. This can be achieved using reagents such as Selectfluor or other fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluoromethyl group and prevent unwanted side reactions. The use of palladium-catalyzed amination is also explored for large-scale synthesis .
化学反应分析
Types of Reactions: 4-(Fluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
科学研究应用
4-(Fluoromethyl)aniline hydrochloride has diverse applications in scientific research:
作用机制
The mechanism of action of 4-(Fluoromethyl)aniline hydrochloride involves its interaction with various molecular targets. The fluoromethyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors. This interaction can modulate biological pathways and result in specific physiological effects. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor activation .
相似化合物的比较
4-(Trifluoromethyl)aniline: This compound has three fluorine atoms attached to the methyl group, making it more electronegative and reactive compared to 4-(Fluoromethyl)aniline hydrochloride.
4-Fluoroaniline: It has a single fluorine atom directly attached to the benzene ring, differing in its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability.
属性
分子式 |
C7H9ClFN |
|---|---|
分子量 |
161.60 g/mol |
IUPAC 名称 |
4-(fluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H8FN.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,9H2;1H |
InChI 键 |
ZYGZOMJMCQZRMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CF)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)







![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)

